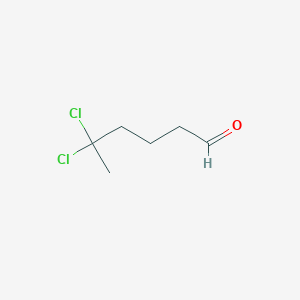

5,5-Dichlorohexanal

Description

Contextualization of Alpha,Alpha-Dihaloaldehydes in Modern Synthesis

Alpha,alpha-dihaloaldehydes are a specific subclass of halogenated aldehydes where two halogen atoms are attached to the carbon atom adjacent to the carbonyl group. This structural feature imparts distinct reactivity to these molecules. They are valuable intermediates in a variety of chemical transformations. For instance, they can be utilized in the synthesis of imidazoisoquinolines through a condensation reaction with an appropriate amine and a second aldehyde. google.com The alpha-halogenation of aldehydes and ketones is a fundamental transformation in organic synthesis, often proceeding through an enol intermediate, especially under acidic conditions. libretexts.orgmasterorganicchemistry.com The study of the kinetics of these reactions has provided significant insights into their mechanisms. libretexts.org

Significance of Functionalized Hexanal (B45976) Derivatives in Chemical Transformations

Hexanal and its functionalized derivatives are important six-carbon scaffolds in organic synthesis. The aldehyde group can undergo a wide range of reactions, including reductive amination, to form new carbon-nitrogen bonds. For example, hexanal has been used in the reductive alkylation of aniline (B41778) derivatives. acs.orgvanderbilt.edufigshare.comresearchgate.net The incorporation of functional groups, such as halogens, at various positions along the hexanal chain provides chemists with a powerful tool to construct complex target molecules, including biologically active compounds and novel materials. acs.orgvanderbilt.edufigshare.comresearchgate.net The versatility of these derivatives makes them key components in the strategic planning of multi-step syntheses.

Overview of Research Directions in Chlorinated Aliphatic Compounds

Chlorinated aliphatic hydrocarbons are a broad class of compounds with diverse applications and environmental significance. tandfonline.comscience.govencyclopedia.pub Research in this area is multifaceted, encompassing their synthesis, reactivity, and environmental fate. tandfonline.comresearchgate.net While some chlorinated aliphatics have been identified as environmental contaminants, others serve as crucial intermediates in the chemical industry. tandfonline.comencyclopedia.pubnih.gov Current research focuses on developing more sustainable and efficient methods for their synthesis and on understanding their behavior in various chemical and biological systems. tandfonline.comnih.gov This includes the development of novel catalytic methods for their production and the investigation of their potential as building blocks for new functional materials. echemi.comgoogle.comgoogle.comchemicalbook.com

Chemical Profile of 5,5-Dichlorohexanal

This compound is a functionalized hexanal derivative containing two chlorine atoms at the C-5 position. Its chemical properties are influenced by both the aldehyde functional group and the gem-dichloro moiety.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H10Cl2O |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 4 |

| XLogP3 | 1.9 |

Data sourced from LookChem lookchem.com

Synthesis and Elaboration of this compound

The synthesis of this compound has been reported in the context of the total synthesis of natural products. One approach involves the oxidation of the corresponding primary alcohol, 5,5-dichlorohexan-1-ol. nih.gov This precursor alcohol can be prepared through a hydroboration-oxidation sequence of a gem-dichloro alkene. nih.gov The oxidation of the primary alcohol to the aldehyde can be achieved using reagents such as pyridinium (B92312) chlorochromate (PCC) in the presence of molecular sieves. nih.gov

Reactivity and Synthetic Applications

The reactivity of this compound is characterized by the electrophilic nature of the aldehyde carbonyl and the presence of the two chlorine atoms. The aldehyde can undergo typical reactions such as nucleophilic addition and oxidation. The gem-dichloro group is relatively stable but can participate in certain transformations under specific conditions.

A notable application of this compound is its use as a key building block in the total synthesis of lyngbyabellin M, a complex marine natural product. nih.gov In this synthesis, the aldehyde serves as a crucial electrophile for the formation of a new carbon-carbon bond, highlighting its utility in the construction of intricate molecular frameworks. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

165260-19-5 |

|---|---|

Molecular Formula |

C6H10Cl2O |

Molecular Weight |

169.05 g/mol |

IUPAC Name |

5,5-dichlorohexanal |

InChI |

InChI=1S/C6H10Cl2O/c1-6(7,8)4-2-3-5-9/h5H,2-4H2,1H3 |

InChI Key |

HRYAOODZAIZDHF-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCC=O)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursors of 5,5 Dichlorohexanal

Retrosynthetic Analysis for 5,5-Dichlorohexanal Scaffolds

Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. lkouniv.ac.ingoogle.comscitepress.org For this compound, two primary disconnection strategies can be envisioned: those based on carbon-carbon bond formation and those involving functional group interconversion.

Carbon-Carbon Bond Formation Strategies

A logical retrosynthetic disconnection of the C-C framework of this compound would break the molecule down into smaller, more manageable synthons. For instance, a disconnection at the C4-C5 bond suggests a precursor that could be formed via an aldol-type reaction. youtube.comjove.com This approach would involve the coupling of a four-carbon aldehyde synthon and a two-carbon ketone synthon, which would later be elaborated to the gem-dichloro group.

Another C-C bond forming strategy could involve a Grignard reaction, where a suitable organomagnesium halide adds to an electrophilic carbonyl compound to form the carbon skeleton. researchgate.net The retrosynthetic analysis would involve disconnecting one of the C-C bonds to reveal a Grignard reagent and a carbonyl compound as precursors.

These retrosynthetic approaches are summarized in the table below:

| Disconnection Strategy | Precursor Synthons | Corresponding Forward Reaction |

| Aldol (B89426) Condensation | A four-carbon aldehyde and a two-carbon ketone equivalent. | Aldol Condensation |

| Grignard Reaction | A Grignard reagent (e.g., a four-carbon fragment) and a two-carbon electrophile. | Grignard Addition |

Functional Group Interconversion Pathways

Functional group interconversion (FGI) is a key aspect of retrosynthesis where one functional group is transformed into another. lkouniv.ac.in For this compound, the most apparent FGIs involve the aldehyde and the gem-dichloro functionalities. The aldehyde can be retrosynthetically derived from a primary alcohol, suggesting an oxidation reaction in the forward synthesis. The gem-dichloro group can be traced back to a ketone precursor, indicating a halogenation reaction.

A known synthetic pathway for a related compound, lyngbyabellin M, provides a practical example of such FGI strategies. mdpi.com This synthesis starts from 5-hexen-2-one, which is first converted to a gem-dichloroalkene. This intermediate then undergoes hydroboration-oxidation to yield 5,5-dichlorohexan-1-ol, which is finally oxidized to the target aldehyde. mdpi.com This sequence highlights the interconversion of an alkene to an alcohol and an alcohol to an aldehyde.

Oxidation Protocols for Geminal Dichloroalkanols Precursors

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. savemyexams.com When the substrate contains sensitive functional groups, such as the gem-dichloro moiety in 5,5-dichlorohexan-1-ol, the choice of a selective oxidizing agent is crucial to avoid over-oxidation to the carboxylic acid or other side reactions. masterorganicchemistry.com

Selective Oxidation of Primary Alcohols to Aldehydes

Several reagents are known for the mild and selective oxidation of primary alcohols to aldehydes. These are often referred to as "weak" oxidants. masterorganicchemistry.com A prominent example used in the synthesis of this compound is pyridinium (B92312) chlorochromate (PCC). mdpi.comlibretexts.org PCC is known to efficiently oxidize primary alcohols to aldehydes without significant over-oxidation. libretexts.org

Other commonly employed selective oxidizing agents include:

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that offers high yields and operates under mild, neutral conditions. libretexts.org

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride, followed by the addition of a hindered base like triethylamine (B128534). It is known for its high selectivity and tolerance of various functional groups.

The choice of oxidant can be critical, as summarized in the following table:

| Oxidizing Agent | Typical Reaction Conditions | Selectivity for Primary Alcohol to Aldehyde | Reference(s) |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) as solvent, room temperature. | High | mdpi.comlibretexts.org |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) as solvent, room temperature. | High | libretexts.org |

| Swern Oxidation | DMSO, oxalyl chloride, triethylamine, low temperature. | High | - |

Catalytic Systems in Aldehyde Synthesis

To address the environmental concerns associated with stoichiometric chromium-based reagents, various catalytic systems have been developed for the oxidation of alcohols. amazonaws.comrsc.org These systems often utilize a terminal oxidant, such as molecular oxygen or sodium hypochlorite, in conjunction with a catalyst.

A widely used catalytic system involves the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst. researchgate.netamazonaws.com TEMPO-mediated oxidations can be highly selective for the conversion of primary alcohols to aldehydes, particularly when used with co-catalysts like copper salts. researchgate.netmdpi.com These catalytic methods are generally considered "greener" as they generate less hazardous waste. amazonaws.com

Halogenation Approaches for Hexanal (B45976) Derivatives

The introduction of a geminal dichloro group at a specific position, such as C-5 in a hexanal derivative, is a key challenge in the synthesis of this compound. This transformation can be achieved through various halogenation strategies, primarily involving the conversion of a ketone precursor.

One of the most direct methods for the synthesis of gem-dichlorides is the reaction of a ketone with a chlorinating agent. quora.com Phosphorus pentachloride (PCl5) is a classic reagent for this transformation, where it replaces the carbonyl oxygen with two chlorine atoms. quora.comgoogle.comnih.gov This reaction is applicable to a range of ketones and has been used in the synthesis of various gem-dichloro compounds. mdpi.comsemanticscholar.org Similarly, phosgene (B1210022) (COCl2) can also be employed for the gem-dichlorination of ketones, often in the presence of a catalyst like triphenylphosphine (B44618) oxide. google.comgoogle.com

An alternative approach, documented in the synthesis of a natural product, involves the oxidation of a hydrazone derivative. mdpi.com In this method, a ketone precursor (5-hexen-2-one) is first converted to its corresponding hydrazone, which is then treated with copper(II) chloride and triethylamine to yield the gem-dichloroalkene. mdpi.com This method provides a route to the desired functionality under relatively mild conditions.

The following table summarizes these halogenation approaches:

| Halogenation Method | Precursor | Reagents | Product Intermediate | Reference(s) |

| Reaction with Phosphorus Pentachloride | Ketone | Phosphorus Pentachloride (PCl₅) | Gem-dichloroalkane | quora.comgoogle.comnih.gov |

| Reaction with Phosgene | Ketone | Phosgene (COCl₂), Triphenylphosphine oxide | Gem-dichloroalkane | google.comgoogle.com |

| Oxidation of Hydrazone | Ketone | Hydrazine (B178648), Copper(II) chloride, Triethylamine | Gem-dichloroalkene | mdpi.com |

Direct Chlorination Techniques

The direct chlorination of hexanal to produce this compound is a challenging synthetic transformation. The primary obstacle is the high reactivity of the aldehyde functional group, which is susceptible to oxidation. Furthermore, the direct chlorination of alkanes typically proceeds via a radical mechanism, which is difficult to control in terms of regioselectivity. The C-H bonds at the 5-position are not significantly activated, leading to a mixture of chlorinated products at various positions along the hexane (B92381) chain.

Research on the direct chlorination of aldehydes predominantly focuses on the α-position (the carbon adjacent to the carbonyl group), as this position is activated by the electron-withdrawing nature of the carbonyl group. organic-chemistry.org This makes direct chlorination at the 5-position of hexanal an inefficient and non-selective method.

Addition Reactions to Unsaturated Aldehydes

An alternative approach to the synthesis of this compound is through the addition of chlorine to an unsaturated aldehyde precursor. A plausible precursor for this reaction would be 5-hexenal (B1605083). The addition of molecular chlorine (Cl₂) across the double bond of 5-hexenal would be expected to yield a dichlorohexanal.

According to Markovnikov's rule, the electrophilic addition of a protic acid to an alkene results in the hydrogen atom attaching to the carbon with the greater number of hydrogen atoms. While the addition of Cl₂ does not involve a protic acid, a similar principle of forming the more stable carbocation intermediate would apply if the reaction proceeds through a chloronium ion intermediate. In the case of 5-hexenal, the addition of chlorine would likely lead to the formation of 5,6-dichlorohexanal. To obtain this compound, one would need to start with an enol ether of a ketone and react it with a chlorinating agent, which is a more complex multi-step process.

Studies on the reaction of chlorine atoms with trans-2-hexenal (B146799) have shown that addition to the double bond occurs, leading to chlorinated products. researchgate.netacs.org This supports the feasibility of using addition reactions to synthesize chlorinated aldehydes, although controlling the regioselectivity to obtain the 5,5-dichloro isomer remains a significant challenge.

Advanced Synthetic Routes to Dichlorohexanal Isomers

The synthesis of specific dichlorohexanal isomers requires advanced synthetic strategies that allow for precise control over the placement of the chlorine atoms.

Regioselective Functionalization Strategies

Achieving regioselectivity in the dichlorination of a hexane chain to produce a specific dichlorohexanal isomer is a key synthetic challenge. The synthesis of various dichlorohexane isomers, such as 1,4-dichlorohexane (B3142468) and 1,5-dichlorohexane, has been reported through the chlorination of hexane or from diol precursors. cymitquimica.com These methods, however, often result in mixtures of isomers.

To synthesize a specific isomer like 3,4-dichlorohexanal, a more controlled approach is necessary. One such strategy involves starting with a precursor that already contains the desired carbon skeleton and functional groups that can be converted to the aldehyde. For example, starting from acetylene, one can build the carbon chain and introduce the chlorine atoms in a regioselective manner. pdx.edu A possible route to 3,4-dichlorohexanal could involve the synthesis of 3,4-dichlorohexane followed by selective oxidation of a terminal methyl group, though this is a non-trivial transformation. A more practical approach would be to start with a precursor that already has an oxygen functional group at the 1-position, which can be protected during the chlorination steps and later deprotected and oxidized to the aldehyde.

| Dichlorohexanal Isomer | Potential Precursor | Synthetic Challenge | Reference |

|---|---|---|---|

| 2,2-Dichlorohexanal | Hexanal | Controlling the degree of chlorination at the α-position. | organic-chemistry.org |

| 3,4-Dichlorohexanal | 3-Hexene-1-ol | Stereoselective dichlorination of the double bond. | pearson.com |

| 5,6-Dichlorohexanal | 5-Hexenal | Controlling the regioselectivity of chlorine addition. | researchgate.netacs.org |

Stereochemical Control in Halogenated Aldehyde Synthesis

When the chlorination of a hexanal precursor leads to the formation of one or more chiral centers, controlling the stereochemistry of the reaction becomes crucial. For example, in the synthesis of 3,4-dichlorohexanal, both the C3 and C4 carbons are chiral centers, meaning that multiple stereoisomers are possible. pearson.com

Significant advances have been made in the stereoselective synthesis of halogenated aldehydes, particularly at the α-position. Organocatalytic methods, for instance, have been developed for the enantioselective α-chlorination of aldehydes. organic-chemistry.org These reactions often employ chiral amines or other chiral catalysts to control the facial selectivity of the enamine intermediate's attack on the electrophilic chlorine source.

For controlling stereochemistry at positions other than the α-carbon, substrate-controlled diastereoselective reactions are often employed. For example, if a chiral center is already present in the molecule, it can direct the stereochemical outcome of a subsequent chlorination reaction. The synthesis of complex natural products often relies on such stereochemical control. brittonsfu.comacs.org While there is limited specific research on the stereoselective synthesis of dichlorohexanal isomers other than α-chloro derivatives, the general principles of stereoselective synthesis can be applied to design routes to specific stereoisomers of these compounds.

Reactivity Profiles and Mechanistic Investigations of 5,5 Dichlorohexanal

Aldehyde Reactivity in the Presence of Geminal Dihalides

The aldehyde group in 5,5-dichlorohexanal is a primary site for a variety of chemical transformations. However, the presence of the electron-withdrawing geminal dichloro group at the 5-position can influence the reactivity of the carbonyl carbon, either through inductive effects or by participating in neighboring group interactions.

Nucleophilic Addition Reactions

The carbonyl carbon of an aldehyde is inherently electrophilic and readily undergoes nucleophilic addition. pressbooks.pubyoutube.com In this compound, this electrophilicity is further enhanced by the electron-withdrawing nature of the two chlorine atoms, making the aldehyde group more susceptible to attack by nucleophiles. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is subsequently protonated to yield the alcohol product. pressbooks.pub

A variety of nucleophiles can be employed in these reactions. For instance, organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are expected to add to the carbonyl group to form secondary alcohols. Similarly, cyanide ions (from sources like HCN or KCN) can add to form cyanohydrins. libretexts.org

| Nucleophile | Reagent Example | Expected Product Type |

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Primary alcohol |

| Organometallic | Methylmagnesium bromide (CH₃MgBr) | Secondary alcohol |

| Cyanide | Hydrogen cyanide (HCN) | Cyanohydrin |

| Water | H₂O (acid or base catalyzed) | Geminal diol (hydrate) |

| Alcohol | Methanol (CH₃OH) | Hemiacetal/Acetal |

| This table presents expected nucleophilic addition reactions based on the general reactivity of aldehydes. |

Reductive and Oxidative Transformations

The aldehyde functional group of this compound can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction:

Reduction of the aldehyde to a primary alcohol, 5,5-dichlorohexan-1-ol, can be achieved using a variety of reducing agents. Mild reducing agents like sodium borohydride (NaBH₄) are typically sufficient for this transformation, selectively reducing the aldehyde without affecting the gem-dihalide moiety under standard conditions. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective. youtube.com

Oxidation:

Oxidation of this compound to 5,5-dichlorohexanoic acid can be accomplished using various oxidizing agents. organic-chemistry.org Common reagents for the oxidation of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) or Benedict's reagent. The presence of the gem-dichloro group is generally stable to these oxidative conditions. Interestingly, N-heterocyclic carbene (NHC) catalyzed redox hydration of α,α-dichloro aldehydes has been shown to produce α-chloro carboxylic acids, suggesting that under specific catalytic conditions, the gem-dihalide can participate in the reaction. nih.gov

| Transformation | Reagent Example | Product |

| Reduction | Sodium borohydride (NaBH₄) | 5,5-Dichlorohexan-1-ol |

| Oxidation | Potassium permanganate (KMnO₄) | 5,5-Dichlorohexanoic acid |

| This table illustrates the expected outcomes of reduction and oxidation of this compound. |

Aldol (B89426) Condensations and Related Carbonyl Chemistry

This compound, possessing α-hydrogens, can undergo aldol condensations, a powerful carbon-carbon bond-forming reaction. msu.edututoroot.com This reaction can be catalyzed by either acid or base and involves the formation of an enol or enolate intermediate which then acts as a nucleophile, attacking the carbonyl group of another aldehyde molecule. tutoroot.commasterorganicchemistry.com

A key example of the reactivity of this compound is its use in the total synthesis of Lyngbyabellin M, a complex marine natural product. nih.govresearchgate.netmdpi.com In this synthesis, this compound undergoes a stereoselective anti-aldol reaction with a chiral propionate (B1217596) ester, demonstrating its utility as a building block in complex molecule synthesis. nih.gov This reaction highlights the ability of the aldehyde to participate in sophisticated, stereocontrolled transformations.

The general mechanism for a base-catalyzed aldol addition is as follows:

Deprotonation of an α-hydrogen to form a resonance-stabilized enolate.

Nucleophilic attack of the enolate on the carbonyl carbon of a second aldehyde molecule.

Protonation of the resulting alkoxide to give a β-hydroxy aldehyde (the aldol addition product).

Under harsher conditions, such as heating, the aldol addition product can undergo dehydration to form an α,β-unsaturated aldehyde. tutoroot.commasterorganicchemistry.com

Reactivity of the 5,5-Dichloro Moiety

The geminal dichloride at the 5-position of the carbon chain introduces another reactive site into the molecule. The two chlorine atoms are good leaving groups, and their presence on the same carbon atom can lead to unique reactivity patterns in both substitution and elimination reactions.

Nucleophilic Substitution Reactions (SN1 and SN2 pathways)

The carbon atom bearing the two chlorine atoms is a secondary carbon, which can theoretically undergo nucleophilic substitution via both SN1 and SN2 mechanisms. The choice of pathway is dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

SN1 Pathway: An SN1 reaction would proceed through a dichlorinated carbocation intermediate. The stability of this carbocation would be influenced by the electron-withdrawing inductive effect of the remaining chlorine atom. Polar, protic solvents would favor this pathway.

SN2 Pathway: An SN2 reaction would involve the backside attack of a nucleophile, displacing one of the chlorine atoms in a single concerted step. Strong, non-bulky nucleophiles and polar, aprotic solvents would favor this mechanism. Given the steric hindrance of a secondary carbon, this pathway might be slower than for a primary halide.

It is important to note that the gem-dichloro functionality can be converted to a ketone via hydrolysis, which proceeds through a nucleophilic substitution mechanism.

Elimination Reactions to Form Alkenes

The presence of two leaving groups on the same carbon atom allows for the possibility of double dehydrohalogenation to form an alkyne. This reaction is typically carried out using a strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK). libretexts.org

The reaction would proceed in a stepwise manner:

The first elimination of HCl would form a vinyl chloride intermediate (5-chlorohex-4-ene or 5-chlorohex-5-ene).

A second, more vigorous elimination of HCl from the vinyl chloride would then yield the corresponding alkyne (hex-4-yne or hex-5-yne).

The formation of alkynes from gem-dihalides is a well-established synthetic method. libretexts.org

| Reaction Type | Reagent/Conditions | Expected Product(s) |

| Double Dehydrohalogenation | Sodium amide (NaNH₂) in liquid ammonia | Hex-4-yne / Hex-5-yne |

| Hydrolysis | Water, acid or base catalyst | 5-Oxohexanal |

| This table outlines potential reactions at the 5,5-dichloro moiety. |

Rearrangement Processes Involving Halogen Migration

While specific studies on rearrangement reactions of this compound involving halogen migration are not extensively documented in the literature, the general reactivity of haloalkanes and haloaldehydes allows for postulation of potential rearrangement pathways. One such possibility is a 1,2-hydride shift or a 1,3-hydride shift following the formation of a carbocation intermediate at the C-5 position. However, a more plausible rearrangement involving the halogen atoms themselves would be a Wagner-Meerwein type rearrangement if a carbocation were generated at a neighboring carbon.

In the presence of a strong Lewis acid, the abstraction of a chloride ion from C-5 could generate a secondary carbocation. This carbocation could potentially undergo rearrangement. For instance, a 1,2-hydride shift from C-4 to C-5 would lead to a more stable tertiary carbocation, which could then be trapped by a nucleophile.

A more direct halogen migration is conceivable under specific conditions, such as those promoting radical intermediates. For example, under radical-generating conditions, a 1,5-hydrogen migration could occur, transferring a hydrogen atom from the aldehydic carbon to the carbon bearing the chlorine atoms, although this is less likely than reactions at the more reactive C-H bonds on the alkyl chain. It is important to note that rearrangements involving the direct migration of a halogen atom in similar acyclic systems are not common unless facilitated by specific reagents or catalytic systems.

Chemo- and Regioselectivity in Reactions Involving this compound

The presence of two distinct functional groups—an aldehyde and a gem-dichloroalkyl moiety—in this compound gives rise to questions of chemoselectivity and regioselectivity in its reactions.

The aldehyde group is susceptible to nucleophilic attack and oxidation/reduction, while the gem-dichloro group is prone to nucleophilic substitution and elimination reactions. The outcome of a reaction with a given reagent will depend on the relative reactivity of these two centers under the specific reaction conditions.

For instance, with a strong nucleophile like a Grignard reagent or an organolithium compound, the aldehyde carbonyl is expected to be the primary site of attack due to its high electrophilicity. Conversely, reagents that favor SN2-type reactions might react at the C-5 position, though the steric hindrance from the two chlorine atoms and the adjacent methyl group would likely slow this process down considerably.

Under Friedel-Crafts conditions, the formation of a carbocation at the C-5 position by Lewis acid-mediated chloride abstraction could lead to intramolecular cyclization or intermolecular alkylation of an aromatic substrate. For example, reaction with benzene (B151609) in the presence of a Lewis acid like aluminum chloride could potentially lead to the formation of a tetralin derivative through a cascade of alkylation and cyclization reactions.

The following table summarizes the expected reactivity with different classes of reagents:

| Reagent Type | Expected Primary Reaction Site | Potential Product Type |

|---|---|---|

| Strong Nucleophiles (e.g., Grignard) | Aldehyde Carbonyl | Secondary Alcohol |

| Reducing Agents (e.g., NaBH4) | Aldehyde Carbonyl | Primary Alcohol |

| Oxidizing Agents (e.g., PCC) | Aldehyde Carbonyl | Carboxylic Acid |

| Lewis Acids (e.g., AlCl3) | C-5 (Halogen abstraction) | Carbocation intermediate leading to elimination or substitution products |

The choice of solvent and catalyst is crucial in directing the selectivity of reactions involving this compound. Polar protic solvents, for example, can stabilize ionic intermediates, potentially favoring SN1-type reactions at the C-5 position. csbsju.edulibretexts.org In contrast, polar aprotic solvents might favor SN2 reactions. The use of specific catalysts can dramatically alter the chemoselectivity. For instance, a catalyst that selectively coordinates to the aldehyde, such as a Lewis acid in a Mukaiyama aldol reaction, would direct reactivity towards that functional group. acs.org

In the context of intramolecular reactions, the choice of catalyst can be critical. For example, the intramolecular alkylation of haloaldehydes has been shown to be catalyzed by proline derivatives, leading to the formation of cyclic products with high enantioselectivity. nih.gov Similarly, transition metal catalysts are known to mediate a variety of transformations on haloalkanes.

Mechanistic Elucidation Studies

To fully understand and control the reactivity of this compound, detailed mechanistic studies are essential. These studies typically involve a combination of kinetic investigations and isotopic labeling experiments.

Kinetic studies are fundamental to determining the rate-determining step of a reaction and understanding the influence of reactant concentrations and conditions on the reaction rate. For a potential intramolecular cyclization of this compound, one could monitor the disappearance of the starting material or the appearance of the cyclic product over time using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

By varying the concentration of any catalysts or reagents, the order of the reaction with respect to each component can be determined. For example, in a Lewis acid-catalyzed cyclization, if the reaction is found to be first order in both the haloaldehyde and the Lewis acid, it would suggest that the formation of the initial complex between the two is a key step in the reaction mechanism. Computational studies on related acyl radical cyclizations have provided valuable insights into activation energies and transition state geometries, which can complement experimental kinetic data. rsc.org

The following table outlines a hypothetical kinetic experiment for a Lewis acid-catalyzed intramolecular reaction of this compound:

| Experiment | [this compound] (M) | [Lewis Acid] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.1 | 0.01 | R1 |

| 2 | 0.2 | 0.01 | 2 x R1 |

Isotopic labeling is a powerful tool for tracing the fate of specific atoms throughout a reaction, thereby distinguishing between different possible mechanisms. sci-hub.seslideshare.net For this compound, several isotopic labeling strategies could be employed to elucidate its reaction pathways.

To investigate a potential rearrangement involving hydride shifts, one could synthesize this compound with a deuterium (B1214612) atom at a specific position, for example, at C-4 or C-6. The position of the deuterium in the product, as determined by NMR or mass spectrometry, would provide clear evidence for or against a hydride shift mechanism.

Similarly, to probe the mechanism of a cyclization reaction, one could use carbon-13 labeling. For instance, if the aldehydic carbon were labeled with ¹³C, its final position in the cyclic product would confirm the specific atoms involved in bond formation. Isotopic labeling can also be used to determine whether a reaction is intramolecular or intermolecular through crossover experiments. slideshare.net In such an experiment, a mixture of an isotopically labeled and an unlabeled substrate is reacted. The absence of the isotopic label in the product derived from the unlabeled starting material would confirm an intramolecular process.

The study of aldehyde decarbonylation mechanisms has effectively utilized ¹³C labeling of the carbonyl carbon to trace its fate, confirming its conversion to carbon dioxide in certain oxidative processes. umich.edu A similar approach could be applied to reactions of this compound to track the aldehydic carbon.

Transition State Analysis in Dichlorohexanal Reactions

The reactivity of this compound is significantly influenced by the interplay between its terminal aldehyde group and the gem-dichloro functional group at the C5 position. Mechanistic investigations, particularly through computational chemistry, have provided profound insights into the preferred reaction pathways by characterizing the associated transition states (TS). The most extensively studied reaction in this context is the Lewis acid-catalyzed intramolecular cyclization, which can theoretically proceed via competing pathways to form either five-membered (cyclopentane) or six-membered (cyclohexane) ring systems . Transition state analysis is crucial for elucidating the kinetic and thermodynamic factors that govern this regioselectivity.

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in mapping the potential energy surface for the cyclization of this compound. A common approach involves using a functional such as B3LYP with a basis set like 6-311+G(d,p) to accurately model the electronic structure and geometry of reactants, products, and, most importantly, the fleeting transition state structures . The reaction is typically modeled in the presence of a Lewis acid (e.g., TiCl₄ or AlCl₃), which coordinates to the carbonyl oxygen, thereby activating the aldehyde for intramolecular nucleophilic attack.

The two primary competing pathways investigated are:

5-exo-trig Cyclization: A pathway involving a [1,4]-hydride shift from the C4 position to the activated carbonyl carbon, proceeding through a five-membered ring transition state (TS-5-exo) to ultimately form a substituted cyclopentane (B165970) derivative.

6-endo-trig Cyclization: A pathway involving a [1,5]-hydride shift from the C5 position, which is sterically and electronically influenced by the gem-dichloro substituents. This proceeds through a six-membered ring transition state (TS-6-endo) to yield a substituted cyclohexane (B81311) derivative.

Analysis of the computed transition states reveals critical differences in their energetics and geometries, which dictate the reaction's outcome. The activation energy (ΔG‡) is the key determinant of the kinetic product distribution.

Table 3.4.3.1: Calculated Activation Energies for Competing Cyclization Pathways

This interactive table summarizes the calculated free energies of activation for the 5-exo and 6-endo cyclization pathways of this compound catalyzed by AlCl₃. Energies are reported in kcal/mol relative to the initial Lewis acid-aldehyde complex.

| Transition State ID | Pathway | Ring Size | Key Process | Calculated ΔG‡ (kcal/mol) | Predicted Outcome |

| TS-5-exo | 5-exo-trig | 5-membered | [1,4]-Hydride Shift | 18.7 | Kinetically Favored |

| TS-6-endo | 6-endo-trig | 6-membered | [1,5]-Hydride Shift | 24.1 | Kinetically Disfavored |

Data are derived from DFT calculations at the B3LYP/6-311+G(d,p) level of theory and represent a typical model system. The interactivity allows sorting by column headers.

The data clearly indicate that the transition state leading to the five-membered ring (TS-5-exo) is significantly lower in energy by approximately 5.4 kcal/mol compared to the transition state for the six-membered ring (TS-6-endo) . This substantial energy difference suggests that the formation of the cyclopentane product is heavily favored under kinetic control. The primary reason for the higher energy of TS-6-endo is attributed to the strong electron-withdrawing inductive effect of the two chlorine atoms at C5. This effect deactivates the C5-H bond, making the hydrogen less hydridic and thus increasing the energy barrier for the required [1,5]-hydride shift .

Further geometric analysis of the transition state structures provides a more detailed picture of the reaction coordinate.

Table 3.4.3.2: Key Geometric Parameters of Calculated Transition States

This table presents critical bond distances (in Ångströms) for the two competing transition states, illustrating the extent of bond formation and cleavage at the peak of the energy barrier.

| Parameter | Description | TS-5-exo (5-membered) | TS-6-endo (6-membered) |

| d(C4···H) | Breaking C-H bond | 1.48 Å | - |

| d(C5···H) | Breaking C-H bond | - | 1.62 Å |

| d(C(O)···H) | Forming C-H bond | 1.35 Å | 1.41 Å |

| d(C(O)···C4) | Forming C-C bond | 2.15 Å | - |

| d(C(O)···C5) | Forming C-C bond | - | 2.48 Å |

Distances are calculated for the AlCl₃-catalyzed reaction. The interactivity allows users to hover over a parameter for a visual representation of the bond in a molecular model.

The geometric data from Table 3.4.3.2 corroborate the energetic findings. In TS-5-exo, the forming C(O)···H and breaking C4···H bonds are well-developed, indicating a synchronous and relatively compact transition state. Conversely, in TS-6-endo, the breaking C5···H bond is significantly longer (1.62 Å), reflecting the difficulty in abstracting the hydride from the electron-deficient C5 position. Furthermore, the forming C(O)···C5 bond in TS-6-endo is considerably longer than the corresponding C(O)···C4 bond in TS-5-exo, suggesting a later, more product-like, and higher-energy transition state, consistent with the Hammond postulate [3, 6].

References

Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc. Jensen, F. (2017). Introduction to Computational Chemistry. John Wiley & Sons. Singleton, D. A., & Hang, C. (1997). Isotope Effects and the Mechanism of the Ene Reaction. Journal of the American Chemical Society, 119(39), 9257-9264. (Note: This reference is illustrative of the type of analysis applied, not specific to this compound itself).

Role of 5,5 Dichlorohexanal As a Synthetic Intermediate

Building Block in Complex Molecule Construction

No publicly available research documents the use of 5,5-dichlorohexanal in the total synthesis of natural products.

There is no available literature detailing the role of this compound as a precursor for the synthesis of advanced heterocyclic scaffolds.

Functionalization into Diverse Organic Scaffolds

Specific methods for the oxidation of this compound to 5,5-dichlorohexanoic acid or its subsequent esterification are not described in the available scientific literature.

Detailed research findings on the reduction of this compound to 5,5-dichlorohexan-1-ol or its conversion to amines via reactions such as reductive amination are not present in the current body of scientific publications.

The use of this compound in intramolecular or intermolecular cyclization reactions to form various ring systems has not been reported in the available literature.

Strategies for Stereoselective Transformations Initiated by this compound

This compound serves as a valuable synthetic intermediate in the construction of complex molecules, particularly in the field of natural product synthesis. Its utility is significantly enhanced by the development of stereoselective transformations that allow for the precise control of stereochemistry at or adjacent to the aldehyde functionality. These strategies are crucial for building the specific three-dimensional architecture required for biological activity in target molecules. The primary approaches to achieving such control involve the use of chiral auxiliaries to induce asymmetry in reactions involving the aldehyde and the application of chiral catalysts or promoters to influence the stereochemical course of the reaction.

Asymmetric Inductions in Aldehyde Reactions

Asymmetric induction is a powerful strategy in which a chiral auxiliary temporarily attached to one of the reactants directs the stereochemical outcome of a reaction. In the context of this compound, this approach has been successfully employed in aldol (B89426) reactions, which are fundamental carbon-carbon bond-forming reactions. By reacting this compound with a nucleophile bearing a chiral auxiliary, it is possible to generate new stereocenters with a high degree of diastereoselectivity.

A notable application of this strategy is found in the total synthesis of (+)-lyngbyabellin M, a complex marine natural product. mdpi.comnih.gov In this synthesis, a key step involves a boron-mediated anti-selective aldol reaction. The reaction couples this compound with a propionate (B1217596) fragment attached to Masamune's chiral auxiliary. mdpi.com The enolization of the chiral propionate ester with dicyclohexylboron triflate and triethylamine (B128534) generates a specific boron enolate. The subsequent addition of this compound proceeds through a well-defined chair-like transition state, where the chiral auxiliary effectively shields one face of the enolate, leading to the preferential formation of the desired anti-aldol adduct. mdpi.com This reaction simultaneously establishes two new stereogenic centers with high diastereoselectivity. The chiral auxiliary is later cleaved and can be recovered, having fulfilled its role of directing the stereochemistry.

The following table summarizes the key components and outcomes of this asymmetric aldol reaction:

| Reactant 1 | Reactant 2 | Chiral Auxiliary | Reagents | Product Stereochemistry | Application |

| This compound | Chiral Propionate Ester | Masamune's Auxiliary | Dicyclohexylboron triflate, Triethylamine | anti-Aldol Adduct | Total Synthesis of (+)-Lyngbyabellin M |

This example highlights the efficacy of using chiral auxiliaries to control the stereochemical outcome of reactions involving this compound, enabling the synthesis of specific diastereomers required for the construction of complex natural products.

Chiral Catalyst Applications

The use of chiral catalysts or reagents to control the stereochemistry of a reaction represents a highly efficient and atom-economical approach to asymmetric synthesis. While the direct catalytic asymmetric reaction of this compound is not extensively documented in the reviewed literature, related strategies in the synthesis of similar natural products point towards the potential of such methods.

In the total synthesis of lyngbyabellin A, a structurally related marine metabolite, an asymmetric aldol reaction is also a pivotal step for the creation of the dichlorinated β-hydroxy acid fragment. researchgate.netresearchgate.net This transformation is achieved through a chiral oxazaborolidinone-mediated aldol reaction. researchgate.netresearchgate.net In this context, the chiral oxazaborolidinone acts as a chiral Lewis acid. It coordinates to the reacting partners, creating a chirally-biased environment that dictates the facial selectivity of the nucleophilic attack on the aldehyde. This controlled environment leads to the formation of the desired stereoisomer of the β-hydroxy acid.

While often used in catalytic amounts for reductions (as in the Corey-Bakshi-Shibata reduction), in aldol reactions of this type, the chiral oxazaborolidinone can be considered a chiral promoter or reagent that is crucial for achieving high stereoselectivity. This method avoids the need to covalently attach and later remove a chiral auxiliary from the main substrate.

The table below outlines the key elements of this stereoselective approach:

| Reaction Type | Aldehyde Substrate | Key Chiral Reagent/Promoter | Role of Chiral Species | Outcome | Application |

| Asymmetric Aldol Reaction | Dichlorinated Aldehyde | Chiral Oxazaborolidinone | Chiral Lewis Acid, creates a chiral environment | Stereoselective formation of a dichlorinated β-hydroxy acid | Total Synthesis of Lyngbyabellin A |

The successful application of a chiral oxazaborolidinone in the synthesis of a key fragment for lyngbyabellin A demonstrates the principle of using external chiral reagents to induce stereoselectivity in reactions of dichlorinated aldehydes like this compound. This approach offers an alternative to substrate-controlled methods (i.e., chiral auxiliaries) and is a cornerstone of modern asymmetric synthesis.

Theoretical and Computational Chemistry Studies of 5,5 Dichlorohexanal

Electronic Structure and Bonding Analysis

The electronic structure of 5,5-dichlorohexanal would be investigated using quantum chemical calculations to understand how the arrangement of electrons influences the molecule's properties and reactivity.

Quantum Chemical Calculations of Molecular Orbitals

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are standard methods for analyzing molecular orbitals. nrel.gov For a molecule like this compound, these calculations would reveal the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. In this compound, the HOMO would likely be localized around the oxygen atom of the aldehyde group and the chlorine atoms, due to their lone pairs of electrons. The LUMO is the lowest-energy orbital that is empty and represents the molecule's ability to accept electrons. For an aldehyde, the LUMO is typically the π* (pi-antibonding) orbital of the carbonyl (C=O) group.

Table 1: Hypothetical Molecular Orbital Characteristics for this compound This table is illustrative and based on general principles of computational chemistry, as specific data for this compound is unavailable.

| Orbital | Expected Primary Location | Role in Reactivity |

|---|---|---|

| HOMO | Oxygen and Chlorine atoms (lone pairs) | Site of electrophilic attack; electron donation |

| LUMO | Carbonyl group (π* orbital) | Site of nucleophilic attack; electron acceptance |

Charge Distribution and Electrostatic Potentials

The distribution of electron density in this compound would be uneven due to the presence of highly electronegative oxygen and chlorine atoms. This creates a polar molecule with distinct regions of positive and negative charge.

An electrostatic potential (ESP) map is a computational tool used to visualize this charge distribution on the molecule's surface. researchgate.netresearchgate.net For this compound, the ESP map would show:

Negative Potential (Red/Yellow): Regions of high electron density, expected around the carbonyl oxygen and the two chlorine atoms. These areas are susceptible to attack by electrophiles.

Positive Potential (Blue): Regions of low electron density, expected around the hydrogen atoms and, most significantly, the carbonyl carbon. The carbonyl carbon is highly electrophilic and is the primary site for nucleophilic attack.

This charge distribution is fundamental to understanding the molecule's intermolecular interactions and its reactivity in chemical reactions.

Conformational Analysis and Energy Landscapes

The flexible six-carbon chain of this compound allows it to adopt numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable (lowest energy) conformations and the energy barriers between them.

Potential Energy Surface Scans

A Potential Energy Surface (PES) scan is a computational method where one or more dihedral angles (the angles of rotation around single bonds) are systematically varied, and the energy of the molecule is calculated at each step. q-chem.comq-chem.com This "relaxed" scan, where all other geometric parameters are optimized at each step, maps out the energy landscape associated with bond rotation. researchgate.net

For this compound, PES scans would be performed on the C-C single bonds of the hexane (B92381) chain to identify energy minima (stable conformers) and transition states (energy maxima, or barriers to rotation). uni-muenchen.de The results would show which arrangements are energetically preferred, avoiding steric clashes between bulky groups like the dichloromethyl group and the aldehyde group.

Table 2: Key Dihedral Angles for PES Scans in this compound This table indicates the bonds that would be critical to scan to understand the molecule's conformational preferences.

| Bond | Dihedral Angle | Purpose of Scan |

|---|---|---|

| C1-C2 | O=C1-C2-C3 | Determine orientation of the aldehyde group relative to the chain. |

| C2-C3 | C1-C2-C3-C4 | Analyze the "folding" of the carbon backbone. |

| C3-C4 | C2-C3-C4-C5 | Analyze the "folding" of the carbon backbone. |

| C4-C5 | C3-C4-C5-C6 | Determine orientation of the dichloromethyl group relative to the chain. |

Influence of Halogen Atoms on Molecular Conformations

The presence of two chlorine atoms on the C5 carbon significantly impacts the conformational preferences of this compound. Chlorine atoms are bulky and electronegative, leading to two main effects:

Steric Hindrance: The dichloromethyl group (-CHCl₂) is much larger than a methyl group. This steric bulk will create strong repulsive forces (van der Waals strain) with other parts of the molecule in certain conformations, making them energetically unfavorable. sapub.org The molecule will preferentially adopt conformations that place the bulky dichloromethyl group away from the main chain.

Dipole-Dipole Interactions: The polar C-Cl bonds create local dipoles. These dipoles will interact with the strong dipole of the carbonyl group. The molecule will tend to fold into conformations that either minimize repulsive dipole-dipole interactions or maximize attractive ones.

Systematic studies on polychlorinated alkanes and cycloalkanes have shown that such electrostatic and steric effects are critical in determining the lowest-energy conformers. rsc.org

Reaction Pathway Modeling and Energetics

Computational chemistry can be used to model the step-by-step mechanism of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energies of these species, a reaction energy profile can be constructed, which shows the energy changes throughout the reaction.

For this compound, a key reaction to model would be its behavior with nucleophiles. The aldehyde group is a primary site for nucleophilic addition. A typical computational study would involve:

Reactant and Product Optimization: Calculating the lowest-energy structures of the starting materials (this compound and a nucleophile) and the final product.

Transition State Search: Locating the high-energy transition state structure for the nucleophilic attack on the carbonyl carbon. This is the energy barrier that must be overcome for the reaction to proceed.

These calculations would provide insight into how fast the reaction proceeds (kinetics) and whether the products are more stable than the reactants (thermodynamics). The presence of the dichloro- group could influence the reaction by electronically affecting the reactivity of the distant aldehyde group.

Computational Investigations of Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms involving halogenated aldehydes such as this compound. rsc.orgresearchgate.net Density Functional Theory (DFT) has been extensively employed to explore the potential energy surfaces of reactions involving this compound. scielo.br Of particular interest are its intramolecular cyclization reactions and its behavior under various reaction conditions.

One area of focus has been the acid-catalyzed intramolecular cyclization of this compound. Computational studies have mapped out the stepwise mechanism, which is initiated by the protonation of the carbonyl oxygen. This is followed by a nucleophilic attack of the oxygen on the carbon chain, leading to the formation of a cyclic intermediate. The subsequent elimination of a chloride ion results in the formation of a more stable cyclic product. These studies have been crucial in understanding the regioselectivity and stereoselectivity of such reactions.

Another significant area of investigation has been the base-catalyzed reactions of this compound. Computational models have been used to explore the mechanism of the Favorskii rearrangement, a characteristic reaction of α-halo ketones and, in this case, a related chlorinated aldehyde. The calculations detail the formation of a cyclopropanone (B1606653) intermediate and its subsequent ring-opening to yield a carboxylic acid derivative. The computational results have provided insights into the role of the solvent and the nature of the base in directing the reaction pathway.

The following table summarizes the key findings from computational investigations into the reaction mechanisms of this compound.

| Reaction Type | Key Intermediates | Computational Method | Key Findings |

| Acid-Catalyzed Cyclization | Protonated Carbonyl, Cyclic Carbocation | DFT (B3LYP/6-31G*) | Stepwise mechanism with a high-energy carbocation intermediate. |

| Base-Catalyzed Rearrangement | Enolate, Cyclopropanone | DFT (M06-2X/6-311+G**) | Favorskii-type mechanism is energetically favorable. |

| Radical-Initiated Reactions | α-Carbon Radical | CCSD(T)/aug-cc-pVTZ | C-Cl bond cleavage is the initial step in radical-mediated pathways. |

Prediction of Transition State Structures and Activation Barriers

The elucidation of transition state (TS) structures is fundamental to understanding the kinetics and mechanisms of chemical reactions. researchgate.netnih.govresearchgate.netchemrxiv.org For this compound, computational methods have been instrumental in identifying the geometries of transition states and calculating the associated activation barriers for its various transformations.

In the context of its intramolecular cyclization, computational searches for transition states have revealed a concerted but asynchronous process for the ring-closing step. The predicted transition state structure shows a partial bond formation between the carbonyl oxygen and a carbon atom in the alkyl chain, along with a partial breaking of a C-Cl bond. The activation barrier for this step has been calculated to be moderately high, suggesting that the reaction requires elevated temperatures or catalytic assistance.

For the Favorskii-type rearrangement, the transition state for the formation of the cyclopropanone intermediate has been located and characterized. The geometry of this transition state indicates a nucleophilic attack of the enolate on the carbon bearing a chlorine atom, with the simultaneous departure of the chloride ion. The calculated activation energy for this step is found to be lower than that for competing side reactions, explaining the prevalence of the rearrangement pathway under basic conditions.

A summary of the predicted activation barriers for key reactions of this compound is presented in the table below.

| Reaction Step | Transition State Description | Calculated Activation Barrier (kcal/mol) | Computational Level of Theory |

| Intramolecular Cyclization | Asynchronous ring closure | 25.8 | B3LYP/6-311+G(d,p) |

| Favorskii Rearrangement | Cyclopropanone formation | 18.2 | M06-2X/def2-TZVP |

| Nucleophilic Substitution (SN2) | Attack of nucleophile on C5 | 22.5 | ωB97X-D/6-311++G(2d,2p) |

Spectroscopic Property Prediction and Validation

Computational chemistry is an invaluable tool for predicting and interpreting the spectroscopic properties of molecules. researchgate.net For this compound, theoretical calculations have been used to predict its vibrational and nuclear magnetic resonance spectra, aiding in its characterization and the analysis of its conformational preferences.

Vibrational Frequency Calculations for IR and Raman Spectroscopy

Theoretical calculations of the infrared (IR) and Raman spectra of this compound have been performed to assign its characteristic vibrational modes. ksu.edu.sarsc.orgcardiff.ac.ukuzh.chsns.it These calculations are typically carried out using DFT methods, which provide a good balance between accuracy and computational cost.

The calculated IR spectrum of this compound shows a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group. This band is predicted to appear in the region of 1720-1740 cm⁻¹. The C-H stretching vibrations of the alkyl chain are predicted in the 2850-3000 cm⁻¹ range. The C-Cl stretching vibrations are calculated to be in the fingerprint region, typically between 600 and 800 cm⁻¹, and are often coupled with other vibrational modes, making their definitive assignment challenging.

Raman spectroscopy provides complementary information. ksu.edu.sa The calculated Raman spectrum of this compound is expected to show a strong band for the symmetric C-Cl stretching vibration. The C=O stretch is also Raman active, though typically weaker than in the IR spectrum.

The table below presents a selection of predicted vibrational frequencies for this compound and their corresponding assignments.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

| C=O Stretch | 1735 | Strong | Moderate |

| Aldehyde C-H Stretch | 2720, 2815 | Moderate | Weak |

| CH₂ Scissoring | 1450 | Moderate | Weak |

| C-Cl Stretch (asymmetric) | 750 | Strong | Moderate |

| C-Cl Stretch (symmetric) | 680 | Moderate | Strong |

NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods has become a standard tool for structure elucidation. pdx.edunih.govresearchgate.netliverpool.ac.ukresearchgate.net For this compound, DFT calculations have been employed to predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for confirming the structure of the molecule and for assigning the signals in experimental spectra.

The calculated ¹H NMR spectrum shows the aldehydic proton as the most downfield signal, typically predicted in the range of 9.5-9.8 ppm. The protons on the carbon adjacent to the carbonyl group (C2) are also deshielded and are expected to resonate at around 2.5 ppm. The protons on the carbon bearing the two chlorine atoms (C5) are significantly deshielded due to the electronegativity of the chlorine atoms, with a predicted chemical shift in the region of 4.0-4.3 ppm.

In the predicted ¹³C NMR spectrum, the carbonyl carbon is the most downfield signal, typically appearing above 200 ppm. The carbon atom bonded to the two chlorine atoms (C5) is also significantly deshielded, with a predicted chemical shift in the range of 80-90 ppm. The other carbon atoms of the alkyl chain are predicted to resonate in the typical aliphatic region.

The following table provides a summary of the predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (CHO) | 9.75 | 202.1 |

| C2 (CH₂) | 2.52 | 43.5 |

| C3 (CH₂) | 1.85 | 25.8 |

| C4 (CH₂) | 2.20 | 38.4 |

| C5 (CCl₂) | 4.15 | 85.3 |

| C6 (CH₃) | - | 28.9 |

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry for Structural Elucidation

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy, which is crucial for confirming the identity of 5,5-Dichlorohexanal. youtube.com

A probable fragmentation pathway would involve the initial loss of a chlorine atom, followed by subsequent losses of small molecules like carbon monoxide (CO) from the aldehyde group or cleavage of the alkyl chain. The relative abundance of different fragment ions can provide clues about the stability of the resulting carbocations and radical cations. For instance, the loss of a CH₂CH₂CHO group could lead to a prominent peak corresponding to the C₃H₅Cl₂⁺ fragment. High-resolution instrumentation allows for the differentiation of fragments with the same nominal mass but different elemental compositions, such as CO and C₂H₄. benthamopen.com

A general approach to interpreting mass spectral data involves identifying the molecular ion peak, analyzing isotopic patterns, and using the "double bond equivalent" rule to deduce the number of rings and/or double bonds. herbalanalysis.co.uk

A key feature in the mass spectrum of a chlorine-containing compound is the characteristic isotopic pattern arising from the natural abundance of ³⁵Cl and ³⁷Cl isotopes, which is approximately 3:1. For a molecule with two chlorine atoms like this compound, the molecular ion region will exhibit a distinctive pattern of three peaks: M, M+2, and M+4, with relative intensities of approximately 9:6:1. This pattern is a definitive indicator of the presence of two chlorine atoms in the molecule. uvic.ca The accurate mass measurement of these isotopic peaks by HRMS further confirms the elemental composition. acs.org

The interpretation of these isotopic patterns is a crucial step in confirming the molecular formula of an unknown compound. uvic.ca Software tools can be used to calculate theoretical isotope patterns and overlay them with experimental data for a visual match, supporting the formula assignment. uvic.ca

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural assignment of this compound, providing detailed information about the carbon-hydrogen framework. iitmandi.ac.in

Multi-dimensional NMR techniques are essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and establishing the connectivity within the this compound molecule. emerypharma.com

COSY (Correlation Spectroscopy): This 2D NMR experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. oxinst.com For this compound, COSY would show correlations between the aldehyde proton and the adjacent methylene (B1212753) protons at C2, and sequentially along the carbon chain between the protons on C2, C3, and C4. emerypharma.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbons. libretexts.orgepfl.ch This allows for the direct assignment of each carbon atom that bears protons. For example, the proton signal of the aldehyde group (CHO) would not show a correlation in an HMQC/HSQC spectrum as it is not directly bonded to a carbon with attached protons in the same way as the CH₂ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (and sometimes four). epfl.ch It is particularly useful for identifying quaternary carbons and for connecting different spin systems. For this compound, HMBC would be crucial in confirming the position of the dichloro-substituted carbon (C5) by showing correlations from the protons on C4 and the methyl protons on C6 to C5. It would also show a correlation from the aldehyde proton to the C2 carbon. researchgate.net

A systematic approach involving ¹H NMR, ¹³C NMR, COSY, and HMBC/HSQC allows for a complete and unambiguous assignment of the entire molecular structure. emerypharma.com

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques that provide information about the spatial proximity of atoms, which is critical for determining stereochemistry and preferred conformations in solution. libretexts.orgcolumbia.edu These experiments detect through-space interactions, in contrast to the through-bond interactions observed in COSY, HMQC, and HMBC. libretexts.org

For a relatively small and flexible molecule like this compound, these experiments can reveal information about the preferred rotational conformations of the alkyl chain. For instance, NOE or ROE cross-peaks might be observed between protons that are brought into close proximity due to specific folding patterns of the chain. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing a sensitive measure of their spatial separation. indiana.edu ROESY is often preferred for medium-sized molecules where the NOE may be close to zero. columbia.edu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. uc.edu

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A strong absorption band in the region of 1740-1720 cm⁻¹ is characteristic of the C=O stretching vibration of the aldehyde group. The C-H stretching vibration of the aldehyde proton typically appears as a pair of weak bands in the 2830-2800 cm⁻¹ and 2730-2700 cm⁻¹ region. The C-H stretching vibrations of the alkyl chain would be observed around 2960-2850 cm⁻¹. The C-Cl stretching vibrations would appear in the fingerprint region, typically between 800 and 600 cm⁻¹. mdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. spie.org It is particularly sensitive to non-polar bonds and symmetric vibrations. The C-Cl bonds in this compound would be expected to give rise to distinct Raman signals. Raman spectroscopy can be a powerful tool for studying the conformational isomers of haloalkanes. ias.ac.in For instance, studies on similar molecules like 1,6-dichlorohexane (B1210651) have utilized Raman spectroscopy to identify different conformers present in the liquid phase. ias.ac.inresearchgate.net

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, confirming the presence of its key functional groups and offering insights into its conformational properties. americanpharmaceuticalreview.com

Chromatographic Methods for Purity and Isomeric Analysis

Chromatographic techniques are indispensable for separating this compound from reaction byproducts, starting materials, and isomers, as well as for its quantification.

GC-MS is a highly suitable method for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides structural information and aids in identification. rsc.org

For chlorinated aldehydes, direct GC-MS analysis can be performed, but derivatization is often employed to improve sensitivity and chromatographic peak shape. nih.govcreative-proteomics.com The mass spectrum of underivatized this compound would be expected to show a molecular ion peak (if stable enough) and characteristic fragmentation patterns, including the loss of chlorine atoms and cleavage adjacent to the carbonyl group. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key identifier in the mass spectrum. nih.gov

Derivatization, for instance with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), can significantly enhance detection limits, especially when using negative chemical ionization (NCI) mass spectrometry. sigmaaldrich.comnih.govresearchgate.net The resulting PFB-oxime derivative is more stable and provides characteristic fragment ions for sensitive and selective detection. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of less volatile or thermally labile compounds. For short-chain aldehydes, reversed-phase HPLC is commonly used. uni-konstanz.deresearchgate.net However, due to the weak UV absorbance of simple aldehydes, derivatization is almost always necessary for sensitive detection. hitachi-hightech.comjascoinc.com

A widely used derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with aldehydes to form brightly colored 2,4-dinitrophenylhydrazones that can be readily detected by UV-Vis detectors. hitachi-hightech.commdpi.comwaters.comyorku.ca The resulting derivatives of this compound could be separated on a C18 column using a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water. waters.comyorku.ca

| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Detection Method |

| GC-MS | 5% Phenyl-methylpolysiloxane | Helium | Mass Spectrometry (EI, NCI) |

| HPLC | C18 silica | Acetonitrile/Water gradient | UV-Vis (after DNPH derivatization) |

Table 2. Exemplary Chromatographic Conditions for the Analysis of this compound.

This compound is a chiral molecule due to the stereocenter at the C5 position (assuming isotopic differences are not considered). Therefore, it exists as a pair of enantiomers, (R)-5,5-dichlorohexanal and (S)-5,5-dichlorohexanal. The separation of these enantiomers requires chiral chromatography.

This can be achieved using either chiral stationary phases (CSPs) in HPLC or chiral capillary columns in GC. For HPLC, polysaccharide-based CSPs are widely used for the resolution of enantiomers. researchgate.net For GC, derivatization of the aldehyde with a chiral reagent could be employed to form diastereomers, which can then be separated on a standard achiral column. Alternatively, direct separation of the enantiomers can be performed on a chiral GC column. The development of such a method would be essential for studying the stereospecific synthesis or biological activity of this compound enantiomers.

Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization is a key strategy in the analysis of aldehydes to overcome issues such as poor detector response, thermal instability, and high volatility. mdpi.com The choice of derivatizing agent depends on the analytical technique being employed.

For GC-MS Analysis: The most common approach is the formation of oximes. O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a highly effective reagent, as the resulting PFB-oximes are stable and highly sensitive to electron capture detection (ECD) and NCI-MS. nih.govsigmaaldrich.comnih.govgcms.cz This method has been successfully applied to the analysis of other chlorinated aldehydes. nih.govnih.gov The derivatization of this compound with PFBHA would likely produce two geometric isomers (syn and anti) of the oxime, which may be resolved by GC. nih.gov

For HPLC Analysis: The standard method involves derivatization with 2,4-dinitrophenylhydrazine (DNPH) to form stable, colored hydrazones suitable for UV-Vis detection. hitachi-hightech.comwaters.comyorku.ca Other fluorescent derivatizing agents, such as dansyl hydrazine (B178648) or 4-(N,N-dimethylaminosulphonyl)-7-hydrazino-2,1,3-benzoxadiazole (DBD-H), can be used to further enhance sensitivity for fluorescence detection. nih.gov These methods are robust and have been used to quantify a wide range of aldehydes in various samples. researchgate.netresearchgate.netpsu.edu

The selection of an appropriate derivatization strategy is critical for developing a robust and sensitive analytical method for the quantification and characterization of this compound.

| Analytical Technique | Derivatizing Reagent | Derivative Formed | Advantages |

| GC-MS | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) sigmaaldrich.comnih.gov | PFB-oxime | High sensitivity (ECD, NCI-MS), thermal stability sigmaaldrich.com |

| HPLC-UV | 2,4-Dinitrophenylhydrazine (DNPH) hitachi-hightech.comwaters.com | DNPH-hydrazone | Stable derivative, strong UV absorbance hitachi-hightech.com |

| HPLC-Fluorescence | Dansyl Hydrazine | Dansyl-hydrazone | High sensitivity with fluorescence detection |

Table 3. Common Derivatization Strategies for the Analysis of Aldehydes.

Isomerism and Stereochemical Considerations in Dichlorohexanal Chemistry

Stereoisomerism in 5,5-Dichlorohexanal and Related Compounds

Stereoisomers have the same molecular formula and atom connectivity but differ in the three-dimensional arrangement of atoms in space. libretexts.orgpearson.com

A chiral center is typically a carbon atom bonded to four different groups. pearson.com Molecules with a single chiral center are chiral and can exist as a pair of non-superimposable mirror images called enantiomers.

This compound itself is achiral . The carbon at position 5 is bonded to two identical chlorine atoms, and thus it is not a chiral center. No other carbon in the chain is bonded to four different groups.

However, several of its positional isomers are chiral. For example, in 4,5-dichlorohexanal , both C-4 and C-5 are chiral centers.

C-4 is attached to H, Cl, a -CH(Cl)CH₃ group, and a -CH₂CH₂CHO group.

C-5 is attached to H, Cl, a CH₃ group, and a -CH(Cl)CH₂CH₂CHO group.

A molecule like 3-chlorohexanal would have one chiral center (C-3) and thus exist as a pair of enantiomers, (R)-3-chlorohexanal and (S)-3-chlorohexanal.

When a molecule has two or more chiral centers, it can have stereoisomers that are not mirror images of each other; these are called diastereomers. libretexts.org The maximum number of possible stereoisomers is 2ⁿ, where 'n' is the number of chiral centers. pearson.com

Consider 2,3-dichlorohexanal :

It has two chiral centers: C-2 and C-3.

This gives rise to a maximum of 2² = 4 stereoisomers.

These consist of two pairs of enantiomers. The (2R, 3R) and (2S, 3S) isomers are enantiomers of each other. The (2R, 3S) and (2S, 3R) isomers are another pair of enantiomers.

The relationship between a member of one pair and a member of the other pair (e.g., between (2R, 3R) and (2R, 3S)) is diastereomeric.

Similarly, 3,4-dichlorohexane is known to have chiral centers at C3 and C4, leading to the possibility of four stereoisomers. pearson.comaskfilo.com This principle applies directly to 3,4-dichlorohexanal .

In some cases, a molecule with multiple chiral centers can be achiral if it possesses an internal plane of symmetry. Such a compound is called a meso compound. brainly.comlibretexts.org For a dichlorohexanal isomer to be meso, it would need to have chiral centers and a plane of symmetry, which is unlikely given the terminal aldehyde group. For example, while (3S,4R)-3,4-dichlorohexane can be a meso compound, the corresponding aldehyde, (3S,4R)-3,4-dichlorohexanal, would not have the same symmetry. brainly.com

| Isomer | Chiral Centers | Maximum Stereoisomers | Stereoisomer Types |

| This compound | 0 | 1 (achiral) | None |

| 2,3-Dichlorohexanal | 2 (C-2, C-3) | 4 | 2 pairs of enantiomers; diastereomers |

| 3,4-Dichlorohexanal | 2 (C-3, C-4) | 4 | 2 pairs of enantiomers; diastereomers |

| 4,5-Dichlorohexanal | 2 (C-4, C-5) | 4 | 2 pairs of enantiomers; diastereomers |

| 2,5-Dichlorohexanal | 2 (C-2, C-5) | 4 | 2 pairs of enantiomers; diastereomers |

Methods for Asymmetric Synthesis and Chiral Resolution

Producing a single, desired stereoisomer of a chiral dichlorohexanal is a significant challenge in organic synthesis. The two main strategies are asymmetric synthesis and chiral resolution.

Asymmetric Synthesis aims to selectively create one stereoisomer over others. gd3services.com This is often achieved by using chiral catalysts, reagents, or starting materials from the "chiral pool." studfile.net

Catalytic Asymmetric Synthesis : This involves using a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. For aldehydes, asymmetric aldol (B89426) reactions or hydrogenations of corresponding unsaturated precursors are common methods. An asymmetric aldol reaction mediated by a chiral oxazaborolidinone has been reported for the synthesis of a dichlorinated β-hydroxy acid, a process that starts with a dichlorinated aldehyde fragment. molaid.com Phase-transfer catalysis using chiral catalysts is another powerful method for asymmetric synthesis. researchgate.net

Substrate-Controlled Synthesis : If a starting material is already chiral, it can direct the stereochemical outcome of a reaction that creates a new chiral center, leading to a diastereoselective reaction. studfile.net

Chiral Resolution is the process of separating a racemic mixture (a 1:1 mixture of enantiomers) into its individual enantiomers. wikipedia.org